molecular formula C23H27N3O6S B2559890 1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE CAS No. 845735-35-5

1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE

Cat. No.: B2559890
CAS No.: 845735-35-5
M. Wt: 473.54
InChI Key: YRGOGNVMUAVUCT-UHFFFAOYSA-N
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Description

1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a trimethoxyphenyl group

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, such compounds are often studied for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.

Medicine

Medicinal chemistry applications might include the development of new drugs for treating various diseases, such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, the compound could be used in the synthesis of specialty chemicals, agrochemicals, or as intermediates in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Trimethoxyphenyl Group: This step might involve the use of a coupling reagent to attach the trimethoxyphenyl group to the oxadiazole ring.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including reductive amination or cyclization reactions.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-TRIAZOL-5-YL]PIPERIDINE
  • 1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-THIADIAZOL-5-YL]PIPERIDINE

Uniqueness

The uniqueness of 1-(4-METHYLBENZENESULFONYL)-3-[3-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S/c1-15-7-9-18(10-8-15)33(27,28)26-11-5-6-16(14-26)23-24-22(25-32-23)17-12-19(29-2)21(31-4)20(13-17)30-3/h7-10,12-13,16H,5-6,11,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGOGNVMUAVUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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